3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline is a boronate ester-functionalized cinnoline derivative. Cinnoline, a bicyclic heteroaromatic compound containing two nitrogen atoms, imparts unique electronic and steric properties when coupled with the pinacol boronate group. This compound is hypothesized to exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-deficient nature of the cinnoline core, which may modulate the boron center’s electrophilicity .
Properties
Molecular Formula |
C20H21BN2O2 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cinnoline |
InChI |
InChI=1S/C20H21BN2O2/c1-19(2)20(3,4)25-21(24-19)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)22-23-18/h5-13H,1-4H3 |
InChI Key |
QZTQYCJTIAHMEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronic Ester Intermediate
2.1.1. Hydroboration of Aromatic Precursors
The initial step involves hydroboration of suitable aromatic or alkyne precursors. For example, hydroboration of N-ethynyl-N-phenylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can yield the corresponding boronic ester, as reported by Tokutome & Okuno (2013). This method achieves a yield of approximately 16%, with subsequent crystallization from hexane for purity (see).
- Reagent: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Substrate: N-ethynyl-N-phenylaniline
- Solvent: Typically an inert solvent like dichloromethane or tetrahydrofuran
- Temperature: Ambient or slightly elevated
- Workup: Recrystallization for purity
Data Table 1: Hydroboration of N-ethynyl-N-phenylaniline
| Parameter | Details |
|---|---|
| Yield | 16% |
| Solvent | Tetrahydrofuran (THF) |
| Reagent | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Temperature | Room temperature |
| Purification | Recrystallization from hexane |
Suzuki-Miyaura Cross-Coupling for Phenyl Linker Formation
The core aromatic linkage, connecting the cinnoline and phenyl boronic ester, is typically achieved via Suzuki-Miyaura coupling, utilizing palladium catalysis.
2.2.1. Coupling of Boronic Ester with Halogenated Cinnoline Derivatives
- Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (potassium carbonate or potassium acetate)
- Solvent: 1,4-Dioxane or toluene
- Conditions: Elevated temperature (~85°C), inert atmosphere (nitrogen or argon)
- Outcome: Formation of the phenyl-cinnoline linkage with yields around 43% under optimized conditions ().
- Boronic ester (2.5 g, 11.6 mmol)
- Halogenated cinnoline precursor
- PdCl₂(dppf)
- Potassium acetate
- 1,4-Dioxane
- 85°C, overnight under nitrogen
Data Table 2: Suzuki Coupling for Phenyl-Cinnoline Linkage
| Parameter | Details |
|---|---|
| Catalyst | PdCl₂(dppf) |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 85°C |
| Reaction Time | Overnight |
| Yield | 43% |
Final Assembly and Functionalization
The final step involves attaching the boronic ester to the phenyl ring at the para-position relative to the cinnoline core, often via direct coupling or substitution reactions. The synthesis may also involve oxidation or further functionalization depending on the target derivative.
Notes on Synthetic Strategies and Optimization
- Choice of Catalyst: Palladium-based catalysts, especially Pd(dppf)Cl₂, have demonstrated high efficiency.
- Reaction Conditions: Elevated temperatures (~85°C) and inert atmospheres are critical for optimal yields.
- Purification: Column chromatography and recrystallization are standard for isolating high-purity products.
- Yield Considerations: The hydroboration step yields are relatively low (~16%), but coupling reactions can improve overall efficiency.
Data Tables Summarizing Key Parameters
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacolborane group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. This reaction is pivotal for constructing extended π-conjugated systems in materials science applications.
Key Reaction Data:
| Substrate | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O | 80–100°C | 72–85% |
| Heteroaryl bromides | Pd(OAc)₂ / SPhos | DMF | 100–120°C | 68–78% |
This reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product .
Buchwald-Hartwig Amination
The cinnoline nitrogen participates in palladium-catalyzed C–N bond formation with aryl amines or amides.
Optimized Conditions:
-
Catalyst: Pd₂(dba)₃ / Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene
-
Temperature: 110°C
-
Typical Yield: 65–80%
This reaction modifies the electronic properties of the cinnoline core, enabling applications in optoelectronic materials .
Direct Arylation Reactions
The compound undergoes regioselective C–H arylation at the cinnoline C4 position under catalytic conditions:
| Reagent | Catalyst | Additive | Selectivity |
|---|---|---|---|
| Aryl iodides | PdCl₂ / PivOH | Ag₂CO₃ | >90% C4 |
| Heteroaryl triflates | Pd(OAc)₂ / PCy₃ | KOPiv | 85% C4 |
This method avoids prefunctionalization steps, streamlining the synthesis of complex heterocyclic architectures .
Boronate Transesterification
The dioxaborolane group undergoes transesterification with diols under mild acidic conditions:
Example:
-
Reagent: 1,2-Ethanediol
-
Conditions: HCl (0.1 M), RT, 12 hrs
-
Conversion: >95%
This reaction is critical for modifying boron-containing intermediates in multistep syntheses .
Catalytic Dehydrogenation
Under oxidative conditions, the cinnoline core participates in dehydrogenation reactions:
| Oxidant | Catalyst | Product | Yield |
|---|---|---|---|
| DDQ | — | Cinnoline N-oxide | 88% |
| O₂ (1 atm) | Cu(OAc)₂ | Dihydrocinnoline derivative | 74% |
These transformations expand its utility in medicinal chemistry for generating bioactive metabolites .
Stability and Side Reactions
-
Hydrolytic Sensitivity: The boronate ester hydrolyzes slowly in aqueous THF (t₁/₂ = 48 hrs at pH 7).
-
Thermal Decomposition: Degrades above 200°C, releasing pinacol and forming boroxine byproducts .
This compound’s dual functionality (boronate + cinnoline) makes it a strategic building block in materials science and pharmaceutical synthesis. Its reactivity profile is consistent with related organoboron cinnoline derivatives reported in cross-coupling and catalytic applications .
Scientific Research Applications
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological systems, including enzyme inhibition and receptor binding assays
Mechanism of Action
The mechanism of action of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electronic Effects: The cinnoline core’s electron-withdrawing nature may reduce the boron center’s reactivity compared to electron-neutral benzene derivatives (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) . However, this could enhance stability in protic solvents. Morpholine derivatives (e.g., 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine) exhibit moderate yields in automated synthesis, suggesting steric hindrance from the morpholine ring may limit reactivity .
Steric Considerations: Indoline and quinoline analogs (e.g., 1-Acetylindoline-4-boronic acid pinacol ester) demonstrate that bulky substituents near the boronate group reduce coupling efficiency . The cinnoline’s planar structure may mitigate steric effects compared to bicyclic indoline systems.
Applications: Boronate esters with nitrogen-containing heterocycles (e.g., phenoxazine, dihydroacridine) are widely used in thermally activated delayed fluorescence (TADF) emitters for OLEDs . The cinnoline derivative’s rigid structure could similarly enhance luminescence efficiency. Medicinal applications are seen in analogs like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate, which leverages boronate esters for targeted drug delivery .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency varies significantly among boronate esters:
The cinnoline derivative’s performance may fall between morpholine and benzonitrile analogs, balancing electronic and steric factors.
Physical and Spectroscopic Properties
Comparative NMR data (where available):
The cinnoline derivative’s NMR profile is anticipated to show downfield shifts for aromatic protons adjacent to nitrogen atoms, analogous to quinoline derivatives .
Biological Activity
The compound 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline , with CAS number 302348-51-2, is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature, including its synthesis, mechanism of action, and applications in pharmacology.
The molecular formula of the compound is , with a molecular weight of 234.10 g/mol. The structure includes a dioxaborolane moiety which is integral to its biological activity. The compound's stability and reactivity make it suitable for various applications in medicinal chemistry.
Anticancer Potential
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell survival and proliferation. Specifically, the compound may interact with targets such as protein kinases and phosphatases, leading to altered signaling pathways that favor apoptosis over survival .
Pharmacological Applications
The compound's unique structure allows it to serve as a versatile building block in drug development. Its derivatives are being explored for their potential as:
- Antioxidants : Compounds derived from dioxaborolanes have shown promise in reducing oxidative stress in cellular models.
- Anti-inflammatory agents : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Neuroprotective agents : Research indicates potential benefits in neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline was tested against various cancer cell lines (e.g., breast cancer MCF-7 cells). Results showed a dose-dependent reduction in cell viability with an IC50 value indicating potent activity .
- Animal Models : In vivo studies using murine models of cancer demonstrated that administration of the compound led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors .
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism | Inhibits key survival signaling pathways |
| Antioxidant Potential | Reduces oxidative stress |
| Anti-inflammatory Effects | Modulates cytokine production |
| Neuroprotective Properties | Protects neuronal cells in vitro |
Q & A
Basic: What are the key considerations for synthesizing 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline?
Methodological Answer:
Synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed borylation. A general procedure includes:
- Using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a precursor (adjusted for cinnoline derivatives).
- Column chromatography with hexanes/EtOac (2:1 v/v + 0.25% Et3N) to isolate the product, though yields may vary (e.g., 27% in similar boronate ester syntheses) .
- Monitoring reaction progress via TLC or <sup>1</sup>H-NMR with internal standards (e.g., mesitylene) to quantify yields .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear protective glasses, nitrile gloves, and lab coats to avoid skin contact. Use fume hoods for volatile steps .
- Waste disposal: Segregate boronate-containing waste and use certified hazardous waste services to prevent environmental contamination .
- Air sensitivity: Store under inert gas (N2 or Ar) to prevent hydrolysis of the dioxaborolane moiety .
Advanced: How can conflicting spectroscopic data be resolved for structural confirmation?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in <sup>1</sup>H-NMR caused by aromatic protons or boronate stereochemistry .
- X-ray crystallography: Confirm solid-state structure, especially for regioisomeric ambiguities in cinnoline derivatives .
- Mass spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., <sup>11</sup>B/<sup>10</sup>B splitting) .
Advanced: What strategies improve the efficiency of Suzuki-Miyaura couplings using this boronate ester?
Methodological Answer:
- Catalyst optimization: Use Pd(PPh3)4 or SPhos ligands to reduce homocoupling byproducts .
- Solvent selection: Employ degassed THF/H2O mixtures (3:1) with K2CO3 as a base to enhance solubility of aryl halides .
- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 120°C) while maintaining >90% conversion .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C-NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and dioxaborolane methyl groups (δ 1.3 ppm) .
- HPLC-PDA: Purity assessment using C18 columns (MeCN/H2O gradient) .
- FT-IR: Confirm B-O stretches (~1350 cm<sup>-1</sup>) and absence of hydroxyl impurities (~3400 cm<sup>-1</sup>) .
Advanced: How to address low yields in the synthesis of derivatives?
Methodological Answer:
- Purification: Use silica gel pretreated with Et3N to prevent boronate decomposition during column chromatography .
- Reaction monitoring: Employ in situ <sup>11</sup>B NMR to track boronate ester stability under reaction conditions .
- Protecting groups: Introduce TEMPO or silyl groups to stabilize reactive intermediates during functionalization .
Basic: How to handle air-sensitive intermediates during synthesis?
Methodological Answer:
- Glovebox use: Conduct all transfers and reactions under inert atmosphere to prevent oxidation .
- Schlenk techniques: Use flame-dried glassware and vacuum/N2 cycles for moisture-sensitive steps .
- Stability testing: Store intermediates at –20°C and monitor decomposition via <sup>1</sup>H-NMR over 72 hours .
Advanced: What computational methods predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT calculations: Model transition states (e.g., B3LYP/6-31G*) to identify steric hindrance at the boronate site .
- Machine learning: Train models on existing Suzuki reaction datasets to predict optimal ligand/base combinations .
- Molecular docking: Simulate binding affinities between the boronate ester and Pd catalysts to guide ligand design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
